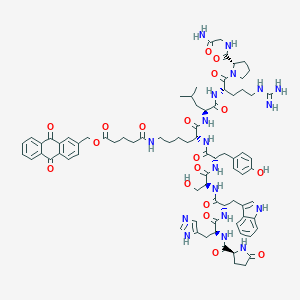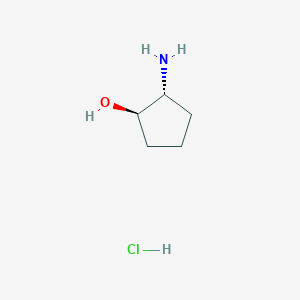
Methyl 4-hydroxycyclohexanecarboxylate
Vue d'ensemble
Description
Methyl 4-hydroxycyclohexanecarboxylate is a compound that is structurally characterized by a cyclohexane ring with a hydroxyl group and a carboxylate ester function. It is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in different fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related cyclohexanecarboxylate derivatives has been explored in several studies. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one was achieved in 60% overall yield from benzaldehyde, which involved photochemical and acid-catalyzed rearrangements . Another study reported the first synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, through Birch reduction and subsequent oxidation steps . Additionally, the electrochemical hydrodimerisation of Methyl 4-tert-butylcyclohex-1-enecarboxylate was performed, resulting in a hydrodimer with a specific stereochemistry confirmed by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxylate derivatives is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of diethyl 4-hydroxy-4-methyl-2-phenyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was determined by NMR and X-ray analysis . Similarly, the structure of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was elucidated using X-ray analysis .
Chemical Reactions Analysis
Cyclohexanecarboxylate derivatives undergo various chemical reactions. For instance, the acid-catalyzed rearrangement of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one to 3-carbomethoxy-4-methylphenol occurs with a high yield, indicating the reactivity of the carbomethoxy group . The electrochemical hydrodimerisation reaction mentioned earlier is another example of the chemical reactivity of these compounds, showing stereoelectronic control in the reaction pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanecarboxylate derivatives are influenced by their molecular structure. The Raman spectrum investigation of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates revealed information about the conformations of these isomers and the presence of conversion isomers . The stereochemistry of the compounds, as seen in the hydrodimerisation reaction, also plays a crucial role in their physical properties, such as solubility and crystallinity .
Applications De Recherche Scientifique
Enzymatic Properties : A study found that 4-Hydroxycyclohexanecarboxylate dehydrogenase, requiring NAD as a cofactor, was identified in Corynebacterium cyclohexanicum. This enzyme showed high specificity for 4-oxocyclohexanecarboxylic acid and is inhibited by certain compounds, suggesting a role in metabolic pathways (Obata, Uebayasi, & Kaneda, 1988).
Chemical Conformations : Research on cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates explored their conformations using Raman spectroscopy. This contributes to understanding the structural dynamics of such compounds (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).
Chemical Reactions and Derivatives : A study reported the synthesis of Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate and explored its reactions, including dehydration and hydrolysis. This kind of research is crucial in the development of new synthetic methods and compounds (Sirat, Thomas, & Tyrrell, 1979).
Antimicrobial Properties : Functionally substituted cyclohexane derivatives, related to Methyl 4-hydroxycyclohexanecarboxylate, were investigated for potential antimicrobial properties. This research highlights the potential of these compounds in addressing antimicrobial resistance (Shoaib, 2019).
Bacterial Metabolism : One study identified cis-4-hydroxycyclohexanecarboxylic acid in the urine of a child, suggesting it as a by-product of bacterial metabolism. This finding is significant in understanding the metabolic processes involving cyclohexanecarboxylate compounds (Kronick, Mamer, Montgomery, & Scriver, 1983).
Photochemical Reactions : The photo-induced addition of acetic acid to cyclohexene derivatives, including methyl 3-cyclohexene-1-carboxylate, was studied to understand the mechanisms of these reactions. Such studies are important for the development of photochemical processes (Leong, Imagawa, Kimoto, & Kawanisi, 1973).
Safety and Hazards
Methyl 4-hydroxycyclohexanecarboxylate is classified under the GHS07 category. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
Methyl 4-hydroxycyclohexanecarboxylate is an organic compound
Mode of Action
The mode of action of Methyl 4-hydroxycyclohexanecarboxylate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As an organic compound, Methyl 4-hydroxycyclohexanecarboxylate could potentially be involved in various biochemical pathways . .
Propriétés
IUPAC Name |
methyl 4-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDYVXROZHFTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169830 | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxycyclohexanecarboxylate | |
CAS RN |
17449-76-2, 6125-57-1 | |
| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17449-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[2,3-b]pyridine](/img/structure/B153569.png)

![Thieno[2,3-c]pyridine](/img/structure/B153571.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)









